molecular formula C6H3F3INO B1447269 4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine CAS No. 1227601-20-8

4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine

Cat. No.: B1447269
CAS No.: 1227601-20-8
M. Wt: 288.99 g/mol
InChI Key: RVWNLYNWUKBZFC-UHFFFAOYSA-N
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Description

4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine (CAS 1227601-20-8) is a high-purity chemical building block designed for research and development use in pharmaceutical and agrochemical discovery. This multifunctional heterocyclic compound features a reactive iodine atom and a stable trifluoromethyl group on a pyridine core, making it a valuable intermediate for constructing more complex molecules through metal-catalyzed cross-coupling reactions. The incorporation of the trifluoromethyl group is a established strategy in modern drug design. This group can significantly influence a compound's properties by improving its metabolic stability, enhancing membrane permeability, and increasing its overall lipophilicity. These modifications are crucial for optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. The unique properties of the trifluoromethyl group have made trifluoromethylpyridine (TFMP) derivatives key structural motifs in numerous approved pharmaceuticals and agrochemicals . In particular, the 3-iodo substitution on this pyridine scaffold provides a versatile handle for synthetic chemistry. It enables the use of palladium-catalyzed coupling reactions, such as Suzuki-Miyaura couplings, to attach diverse aromatic and heteroaromatic systems. This method is extensively used in medicinal chemistry to create novel compounds for biological screening, as demonstrated in the synthesis of antimalarial 4(1H)-quinolone-3-diarylethers . Researchers can leverage this compound to develop new active ingredients, exploring its potential in various therapeutic and crop protection applications. This product is explicitly provided For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for application in humans, animals, or any other consumer products.

Properties

IUPAC Name

3-iodo-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INO/c7-6(8,9)5-4(10)3(12)1-2-11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVWNLYNWUKBZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C(C1=O)I)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine typically involves multiple steps, starting from commercially available pyridine derivatives. One common synthetic route includes:

    Halogenation: Introduction of the iodine atom at the third position of the pyridine ring using iodine and a suitable oxidizing agent.

    Trifluoromethylation: Introduction of the trifluoromethyl group at the second position using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Hydroxylation: Introduction of the hydroxyl group at the fourth position using a hydroxylating agent such as hydrogen peroxide or a suitable catalyst.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This typically requires optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to form a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include nucleophiles such as amines, thiols, and organometallic reagents.

Major Products

    Oxidation: Formation of 4-oxo-3-iodo-2-(trifluoromethyl)pyridine.

    Reduction: Formation of 4-hydroxy-2-(trifluoromethyl)pyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of active pharmaceutical ingredients.

    Industry: Used in the development of functional materials, such as polymers and coatings, due to its unique physicochemical properties.

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with various enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with target proteins, while the iodine atom can participate in halogen bonding, further stabilizing the compound-protein interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine with key analogues, highlighting substituent positions and functional groups:

Compound Name Substituents (Position) CAS Number Structural Similarity Key Properties/Applications
This compound -CF₃ (2), -I (3), -OH (4) Not Provided Reference Compound Potential therapeutic/agrochemical uses
5-Iodo-2-(trifluoromethyl)pyridine -CF₃ (2), -I (5) 873107-98-3 0.85 Intermediate in synthesis
4-Iodo-2-(trifluoromethyl)pyridine -CF₃ (2), -I (4) 590371-73-6 0.74 Agrochemical research
2-(Trifluoromethyl)pyridin-3-amine -CF₃ (2), -NH₂ (3) 106877-32-1 0.65 Medicinal chemistry scaffold
PT-CF₃ (2,6-bis[4-(trifluoromethyl)phenyl]pyridine) -CF₃ on phenyl (4), pyridine core Not Provided N/A Fluorescent sensor

Key Observations :

  • Positional Isomerism : The iodine’s position (3 vs. 4 or 5) significantly alters electronic distribution and steric bulk. For example, 5-Iodo-2-(trifluoromethyl)pyridine (CAS 873107-98-3) has higher structural similarity (0.85) to the target compound than 4-Iodo-2-(trifluoromethyl)pyridine (0.74) .
  • Functional Group Impact: Replacing -OH with -NH₂ (as in 2-(trifluoromethyl)pyridin-3-amine) introduces hydrogen-bond donor/acceptor versatility, which may enhance drug-receptor interactions .
Insecticidal Activity

Trifluoromethyl pyridine derivatives are prominent in agrochemicals. For instance, compounds containing 1,3,4-oxadiazole moieties (e.g., from ) exhibit >80% insecticidal activity at 250 mg/L against Mythimna separata and Plutella xylostella.

Neuroprotective and Therapeutic Potential

In neuroprotection studies, trifluoromethyl pyridine derivatives like compound 9f (3-(aminomethyl)-6-(trifluoromethyl)pyridine) showed 82% cell viability at 3 μM, comparable to reference compounds. The hydroxyl group in the target compound could enhance solubility but may reduce blood-brain barrier permeability compared to lipophilic analogues .

Antiparasitic Activity

Pyridine-based CYP51 inhibitors (e.g., UDO and UDD in ) with trifluoromethyl groups demonstrate efficacy against Trypanosoma cruzi. The iodine atom in the target compound might improve binding affinity through halogen bonding but could increase molecular weight, affecting pharmacokinetics .

Physicochemical and Electronic Properties

  • Melting Points: Similar halogenated pyridines (e.g., 2-Amino-4-(2-chloro-5-phenylpyridin-3-yl) derivatives) exhibit melting points of 268–287°C . The hydroxyl group in the target compound may lower its melting point due to increased polarity.
  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, stabilizing the pyridine ring’s electron-deficient nature. The -I substituent’s polarizability could enhance intermolecular interactions in materials science applications, as seen in PT-CF₃-based fluorescent sensors .

Biological Activity

4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine is a compound of interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

Chemical Formula : C7H4F3I N O
Molecular Weight : 267.01 g/mol
IUPAC Name : this compound

The presence of the trifluoromethyl group and iodine atom significantly influences the compound's reactivity and biological activity. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties against several bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymatic functions within the bacteria.
  • Antiviral Properties : The compound has been investigated for its potential antiviral effects, particularly against viruses that cause respiratory infections. Its ability to inhibit viral replication could be linked to interference with viral RNA synthesis.
  • Antitumor Activity : Preliminary studies suggest that this pyridine derivative may exhibit cytotoxic effects on cancer cell lines. In vitro assays have demonstrated its ability to induce apoptosis in specific cancer types, making it a candidate for further development as an anticancer agent .

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
  • Cell Membrane Disruption : Its lipophilic nature allows it to integrate into lipid membranes, potentially altering their integrity and function.
  • DNA Interaction : Some studies suggest that it could interact with DNA or RNA, affecting nucleic acid synthesis and function.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridine derivatives. Research indicates that modifications to the pyridine ring and substituent groups can significantly impact potency and selectivity:

SubstituentEffect on ActivityReference
IodineEnhances antimicrobial activity
TrifluoromethylIncreases lipophilicity and cellular uptake
HydroxylContributes to hydrogen bonding interactions with biological targets

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various halogenated pyridines, including this compound. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as a new antibiotic agent.
  • Antitumor Activity in Breast Cancer Cells : In vitro studies using MDA-MB-231 breast cancer cells demonstrated that this compound reduced cell viability by inducing apoptosis, with IC50 values comparable to established chemotherapeutics .
  • Inhibition of Viral Replication : Research focusing on respiratory viruses showed that this compound inhibited viral replication in a dose-dependent manner, highlighting its potential as an antiviral therapeutic.

Q & A

Q. What are the recommended synthetic routes for 4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine, and how can regioselectivity be controlled during halogenation?

  • Methodological Answer : Synthesis typically begins with a pyridine precursor, where halogenation (iodine introduction) and trifluoromethylation are critical. For regioselectivity:
  • Use directing groups (e.g., hydroxyl or methoxy) to guide iodine placement .
  • Employ palladium or copper catalysts for controlled trifluoromethylation via cross-coupling reactions .
  • Monitor reaction conditions (temperature, solvent polarity) to minimize side products .
  • Confirm regiochemistry using 19F^{19}\text{F} NMR and X-ray crystallography .

Q. How can researchers characterize the purity and structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} NMR to resolve substituent positions and confirm trifluoromethyl group integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular weight validation .
  • X-ray Diffraction : For unambiguous structural confirmation, especially if crystallinity is achieved .
  • HPLC : To assess purity (>95% typical for research-grade material) .

Q. What are the key reactivity patterns of the iodine and hydroxyl groups in this compound?

  • Methodological Answer :
  • Iodine : Participates in Suzuki-Miyaura coupling (with boronic acids) or nucleophilic substitution (e.g., with amines or thiols) .
  • Hydroxyl Group : Can be methylated (using MeI/K2_2CO3_3) or acetylated (Ac2_2O/pyridine) for derivatization .
  • Acid-Base Behavior : The hydroxyl group’s pKa (~8–10) influences solubility in basic aqueous solutions .

Advanced Research Questions

Q. How can computational modeling predict the electronic effects of the trifluoromethyl group on reaction pathways?

  • Methodological Answer :
  • Use density functional theory (DFT) to map electron-withdrawing effects of the -CF3_3 group on the pyridine ring .
  • Simulate reaction intermediates (e.g., transition states in cross-coupling) to optimize catalyst selection (e.g., Pd vs. Cu) .
  • Compare HOMO/LUMO energies with non-fluorinated analogs to predict regioselectivity in electrophilic substitutions .

Q. What strategies resolve contradictions in solubility data across studies?

  • Methodological Answer :
  • Solvent Screening : Test in DMSO (high solubility), THF (moderate), and hexane (low) to establish polarity trends .
  • pH-Dependent Solubility : Adjust buffer pH (e.g., phosphate buffers) to exploit hydroxyl group ionization .
  • Co-solvent Systems : Use DMSO-water mixtures for biological assays requiring aqueous compatibility .

Q. How can researchers design derivatives to enhance bioactivity while retaining core reactivity?

  • Methodological Answer :
  • Functional Group Interplay : Replace iodine with bioorthogonal handles (e.g., azides for click chemistry) while retaining -CF3_3 for lipophilicity .
  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., methoxy, amino) and screen against target enzymes .
  • Prodrug Strategies : Mask the hydroxyl group as a phosphate ester to improve membrane permeability .

Q. What experimental controls are critical when studying this compound’s interaction with biological targets?

  • Methodological Answer :
  • Negative Controls : Use non-fluorinated or de-iodinated analogs to isolate the role of -CF3_3 and iodine .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinities with proteins/enzymes .
  • Metabolic Stability Assays : Incubate with liver microsomes to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported reaction yields for cross-coupling reactions?

  • Methodological Answer :
  • Catalyst Purity : Ensure Pd catalysts (e.g., Pd(PPh3_3)4_4) are freshly prepared to avoid deactivation .
  • Oxygen Sensitivity : Conduct reactions under inert atmosphere (N2_2/Ar) to prevent iodide oxidation .
  • Byproduct Identification : Use LC-MS to detect undesired homocoupling products (e.g., bipyridines) .

Q. Why do spectroscopic data (e.g., 19F^{19}\text{F} NMR shifts) vary between synthetic batches?

  • Methodological Answer :
  • Solvent Effects : Record spectra in consistent solvents (e.g., CDCl3_3) to avoid shift variations .
  • Impurity Profiling : Trace fluorine-containing impurities (e.g., unreacted trifluoromethyl precursors) may skew shifts .
  • Dynamic Effects : Consider rotational barriers of the -CF3_3 group causing signal splitting .

Tables for Key Data

Property Typical Value Method Reference
Molecular Weight289.0 g/molHRMS
Melting Point120–125°CDSC
logP (Octanol-Water)2.8 ± 0.3Shake-Flask Method
Aqueous Solubility (pH 7.4)0.12 mg/mLUV-Vis Spectroscopy

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-Hydroxy-3-iodo-2-(trifluoromethyl)pyridine

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